Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol
Overview
Description
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol is a spirocyclic compound characterized by a unique structure where a benzodioxole ring is fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a benzodioxole derivative with a cyclopentane derivative under specific conditions that promote the formation of the spiro linkage. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzodioxole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the benzodioxole ring.
Scientific Research Applications
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol include other spirocyclic compounds such as spiroindoles and spirooxindoles. These compounds share the spirocyclic structure but differ in the specific rings and functional groups present.
Uniqueness
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol is unique due to its specific combination of a benzodioxole ring and a cyclopentane ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11/h3-4,7,12H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRNDLVWXGANRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77377-09-4 | |
Record name | spiro[1,3-dioxaindane-2,1'-cyclopentane]-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.